molecular formula C16H14ClFN2O2S3 B6512439 5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide CAS No. 946251-29-2

5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide

Cat. No. B6512439
CAS RN: 946251-29-2
M. Wt: 416.9 g/mol
InChI Key: VLYPDJGQUHMBNW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex, given the presence of multiple ring structures and functional groups. The thiophene and thiazole rings would likely contribute significantly to the overall shape and electronic properties of the molecule .


Chemical Reactions Analysis

As a complex organic molecule, “5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide” would be expected to undergo a variety of chemical reactions. These could include reactions at the sulfonamide group, substitutions or additions at the thiophene or thiazole rings, or reactions involving the fluorophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be expected to be influenced by its complex structure. Factors such as its size, shape, and the presence of various functional groups would all likely play a role in determining its properties .

properties

IUPAC Name

5-chloro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O2S3/c1-10-13(23-16(20-10)11-3-2-4-12(18)9-11)7-8-19-25(21,22)15-6-5-14(17)24-15/h2-6,9,19H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYPDJGQUHMBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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